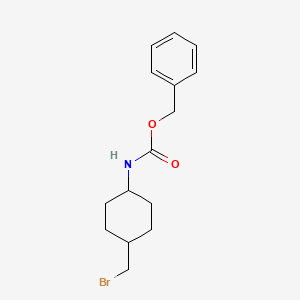

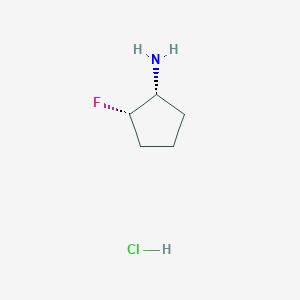

![molecular formula C9H15ClN2O2 B1448868 8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride CAS No. 1949815-69-3](/img/structure/B1448868.png)

8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride

Übersicht

Beschreibung

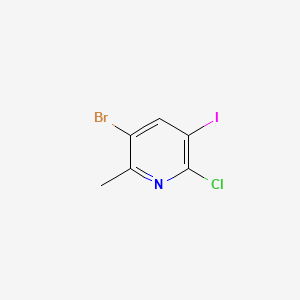

“8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride” is a chemical compound with the CAS Number: 1949815-69-3 . It has a molecular weight of 218.68 and is in solid form . The IUPAC name for this compound is (1R,3s,5S)-8-azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride .

Molecular Structure Analysis

The InChI code for “8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride” is 1S/C9H14N2O2.ClH/c12-8-10-5-9(13-8)3-6-1-2-7(4-9)11-6;/h6-7,11H,1-5H2,(H,10,12);1H . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride” is a solid compound . It has a molecular weight of 218.68 . The IUPAC name for this compound is (1R,3s,5S)-8-azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride .Wissenschaftliche Forschungsanwendungen

Synthesis of Tropane Alkaloids

The compound serves as a crucial scaffold in the synthesis of tropane alkaloids . These alkaloids are a family of nitrogen-containing compounds that exhibit a wide range of biological activities. The stereocontrolled formation of the bicyclic scaffold is essential for creating these compounds, which have applications ranging from medicinal chemistry to agriculture due to their potent biological properties.

Medicinal Chemistry

In medicinal chemistry, the compound’s structure is similar to bioactive alkaloids like nicotine, cocaine, and morphine . Its rigid bicyclic backbone is valuable for developing drugs with specific targeting abilities. This structural feature is exploited in the design of κ-opioid receptor agonists and cytotoxic agents against various tumor cell lines, including glioblastoma and hepatocellular carcinoma .

Agricultural Chemistry

As an intermediate in organic synthesis, this compound finds applications in the agrochemical field . Its derivatives can be used to synthesize novel pesticides or herbicides, leveraging the biological activity of the tropane scaffold to affect the nervous system of pests or inhibit the growth of weeds.

Material Science

In material science, the compound’s derivatives are explored for their potential as intermediates in the synthesis of new materials . The unique structure of the azabicyclo octane ring system can impart desirable properties like rigidity and stability to polymeric materials or small molecule-based materials.

Environmental Science

The compound’s derivatives may also play a role in environmental science. Their structural similarity to naturally occurring alkaloids suggests they could be used in bioremediation processes to bind or react with environmental toxins . Additionally, they might serve as models for studying the environmental behavior of similar bioactive compounds.

Analytical Chemistry

In analytical chemistry, the compound can be used as a standard or reagent in chromatographic methods to identify and quantify similar structures in complex mixtures . Its well-defined structure and reactivity make it suitable for developing assays and tests in biochemical analysis.

Biochemistry

Finally, in biochemistry, the compound’s framework is utilized to understand the interaction between small molecules and biological systems . It can be used to study enzyme-substrate interactions, receptor-ligand binding, and the transport of molecules across biological membranes.

Wirkmechanismus

Target of Action

The 8-Azaspiro[bicyclo[3.2.1]octane-3,5’-oxazolidin]-2’-one hydrochloride is a compound that is structurally related to the family of tropane alkaloids . Tropane alkaloids are known for their wide array of biological activities .

Mode of Action

The exact mode of action of 8-Azaspiro[bicyclo[32Compounds with similar structures have been shown to interact with various biological targets, leading to changes in cellular function .

Biochemical Pathways

The biochemical pathways affected by 8-Azaspiro[bicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .

Result of Action

The molecular and cellular effects of 8-Azaspiro[bicyclo[32Compounds with similar structures have been shown to cause various cellular effects .

Eigenschaften

IUPAC Name |

spiro[1,3-oxazolidine-5,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2.ClH/c12-8-10-5-9(13-8)3-6-1-2-7(4-9)11-6;/h6-7,11H,1-5H2,(H,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLYZLKFWIMKKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC3(CC1N2)CNC(=O)O3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Azaspiro[bicyclo[3.2.1]octane-3,5'-oxazolidin]-2'-one hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

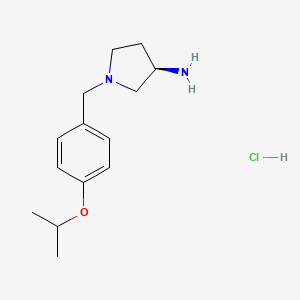

![Bis(1-[2-(pyridin-2-yloxy)phenyl]methanamine) trihydrochloride](/img/structure/B1448794.png)

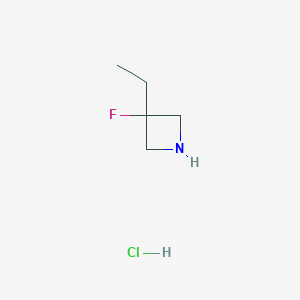

![1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine](/img/structure/B1448797.png)